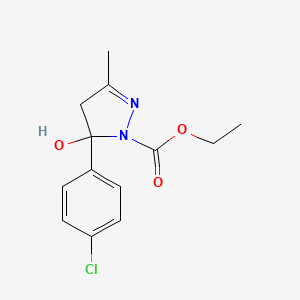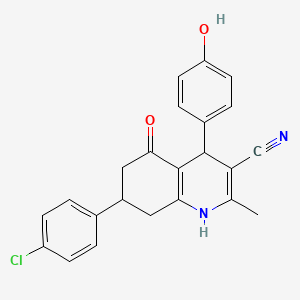
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one, commonly known as CT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a sulfur-containing derivative of thiazolidinone, which exhibits a wide range of biological activities. CT has been reported to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties.
Mécanisme D'action
The mechanism of action of CT is not fully understood. However, it has been proposed that CT exerts its biological activities by modulating various signaling pathways. CT has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer. CT has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
CT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CT has also been shown to increase the levels of glutathione, which is an important antioxidant molecule. CT has been reported to have anti-diabetic activity by improving insulin sensitivity and glucose uptake. It has also been shown to have hepatoprotective activity by reducing liver damage caused by toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
CT has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. CT is also relatively inexpensive compared to other heterocyclic compounds. However, CT has certain limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. CT also has a narrow therapeutic window, which may result in toxicity at higher doses.
Orientations Futures
The potential therapeutic applications of CT are still being explored. Future research should focus on improving the pharmacokinetic properties of CT by developing novel drug delivery systems. The mechanism of action of CT should also be further elucidated to identify potential molecular targets for drug development. CT should also be evaluated for its potential synergistic effects with other drugs. The anti-cancer activity of CT should be further investigated in pre-clinical and clinical studies to determine its efficacy and safety in cancer treatment.
Méthodes De Synthèse
The synthesis of CT involves the reaction between cyclohexanone, elemental sulfur, and thiourea. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained in high yield and purity by recrystallization from a suitable solvent such as ethanol or acetone.
Applications De Recherche Scientifique
CT has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CT has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. CT has also been investigated for its anti-bacterial, anti-viral, and anti-fungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains and to have anti-viral activity against herpes simplex virus type 1.
Propriétés
IUPAC Name |
5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLUSAUGSDHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=S)S2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958150 | |
| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
3698-06-4 | |
| Record name | NSC31149 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)


![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)